molecular formula C9H7Cl B2921787 2-Chloro-1-ethynyl-3-methylbenzene CAS No. 1233501-73-9

2-Chloro-1-ethynyl-3-methylbenzene

Cat. No.: B2921787
CAS No.: 1233501-73-9
M. Wt: 150.61
InChI Key: AJPCEHCRCHTOHS-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-3-methylbenzene is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a methyl group at the third position

Mechanism of Action

Target of Action

As a derivative of benzene, it likely interacts with biological molecules through electrophilic aromatic substitution .

Mode of Action

The mode of action of 2-Chloro-1-ethynyl-3-methylbenzene can be inferred from the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can undergo various reactions, including bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Pharmacokinetics

It’s known that the compound has low gastrointestinal absorption , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s interaction with its environment could be influenced by its physical form, which is liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethynyl-3-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile. For instance, starting from 3-methylphenylacetylene, chlorination can be carried out using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or ethynyl group can be replaced by other substituents.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds, while reduction can lead to the formation of alkenes or alkanes.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Chlorination: Chlorine gas and iron(III) chloride as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Nucleophilic Substitution: Sodium amide or sodium alkoxide in an appropriate solvent.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Alkenes or alkanes.

Scientific Research Applications

2-Chloro-1-ethynyl-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Research into its potential as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methylbenzene: Similar structure but lacks the ethynyl group.

    1-Chloro-4-methylbenzene: Similar structure with the chlorine atom at a different position.

    2-Chloro-1-ethynylbenzene: Lacks the methyl group.

Uniqueness

2-Chloro-1-ethynyl-3-methylbenzene is unique due to the presence of both the ethynyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-1-ethynyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPCEHCRCHTOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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